molecular formula C19H20N2O2 B2384691 N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 954608-36-7

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2384691
CAS RN: 954608-36-7
M. Wt: 308.381
InChI Key: JJZSGTZLSJBXGU-UHFFFAOYSA-N
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Description

“N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is an organic compound . It has a molecular formula of C19H20N2O2 and a molecular weight of 308.381.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction. In the case of “this compound”, the crystal structure has been solved and is available in the Protein Data Bank (PDB ID: 4LGA) .

Scientific Research Applications

Synthetic Applications and Methodologies

  • A methodology has been developed for the synthesis of isoquinolones from benzamides and alkynes via oxidative ortho C-H activation, using Ag(2)CO(3) as an oxidant and RhCp*Cl(2) as a catalyst. This process allows for the creation of both N-alkyl and N-aryl secondary benzamides as effective substrates, demonstrating the compound's relevance in the synthesis of complex polycyclic amides (Song et al., 2010).
  • Research on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide highlights its significance in understanding the acid/base behavior and possible reaction paths of 4-oxoquinolines, which are important for their antibacterial and antiviral pharmacological activities (Batalha et al., 2019).

Catalysis and Reaction Mechanisms

  • The Ni(II)-catalyzed oxidative coupling between C(sp(2))-H in benzamides and C(sp(3))-H in toluene derivatives demonstrates the broad scope and high functional group compatibility of these reactions, underlining the utility of similar compounds in facilitating complex coupling reactions (Aihara et al., 2014).

Medicinal Chemistry and Biological Activities

  • Synthesis and investigation of substituted N-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and related compounds reveal their potential in exhibiting marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action. This research underlines the compound's potential in the development of new therapeutic agents (Zablotskaya et al., 2013).

Innovative Approaches in Drug Development

  • The development of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, emphasizes the compound's role in enhancing drug solubility and potency. These analogues have been shown to be significantly more cytotoxic than CB30865, retaining its unique biochemical characteristics (Bavetsias et al., 2002).

properties

IUPAC Name

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-2-12-21-17-10-9-16(13-15(17)8-11-18(21)22)20-19(23)14-6-4-3-5-7-14/h3-7,9-10,13H,2,8,11-12H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZSGTZLSJBXGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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